N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide
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Overview
Description
“N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide” is a chemical compound that has been studied in the context of drug design . It is a white powder with a melting point of 85–87°C .
Synthesis Analysis
The synthesis of this compound and similar derivatives has been reported in the literature . The synthesis process typically involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperidine ring, a pyridazin ring, and a phenyl ring . The N5—C7 and N2—C4 bond lengths indicate significant single-bond character, whereas the N3═C7 and N4═C4 bond lengths are indicative of significant double-bond character .Physical and Chemical Properties Analysis
This compound is a white powder with a melting point of 85–87°C . Its 1H NMR spectrum and 13C NMR spectrum have been reported .Scientific Research Applications
Synthesis and Characterization
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide and its derivatives are synthesized for various scientific research applications, including the study of their chemical properties and interactions. These compounds are characterized by different analytical and spectral techniques to understand their structure and reactivity. For example, the study on the synthesis and evaluation of anti-inflammatory activity of Ibuprofen analogs, including derivatives with piperidine, showcases the method of synthesis and characterization of these compounds, highlighting their potential medicinal applications (Rajasekaran, Sivakumar, & Jayakar, 1999).
Molecular Interactions and Cocrystallization
Research on the cocrystallization behavior of isomeric pyridine carboxamides, including picolinamide, with antitubercular drug pyrazinoic acid demonstrates the differential molecular interactions and supramolecular assemblies formed with these compounds. This provides insight into the steric and electrostatic compatibility that influences the formation of cocrystals or eutectics, aiding in the development of novel pharmaceutical formulations (Karothu Durga Prasad et al., 2015).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of novel piperidine derivatives for anti-acetylcholinesterase activity illustrate the potential therapeutic uses of these compounds in treating diseases such as Alzheimer's. By modifying the chemical structure, researchers aim to increase the efficacy and selectivity of these compounds towards their target enzymes, providing a foundation for the development of new antidementia agents (Sugimoto et al., 1990).
Anti-Angiogenic and DNA Cleavage Activities
The synthesis and biological activity studies of [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones, including those with N-piperidino substitutions, demonstrate the compounds' in vivo analgesic and anti-inflammatory activities. These studies contribute to understanding how such compounds can be used to develop treatments for various conditions, including their potential in cancer therapy by inhibiting angiogenesis and affecting DNA integrity (Demchenko et al., 2015).
Future Directions
Properties
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-21(19-6-2-3-13-22-19)23-17-9-7-16(8-10-17)18-11-12-20(25-24-18)26-14-4-1-5-15-26/h2-3,6-13H,1,4-5,14-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYIJSZNFKAKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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